molecular formula C₂¹³C₃H₄N₄O₃ B1156271 Uric Acid-13C3

Uric Acid-13C3

Cat. No.: B1156271
M. Wt: 171.09
Attention: For research use only. Not for human or veterinary use.
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Description

Uric Acid-13C3 is a stable, heavy isotope-labeled form of uric acid, where three carbon atoms are replaced by Carbon-13 (13C). As the end product of purine metabolism in the human body, uric acid is a crucial molecule in physiological and pathological studies. This labeled compound is an essential tracer tool in research areas, enabling the precise tracking and quantification of uric acid in studies of one-carbon unit metabolism and purine biosynthesis. Uric acid itself is known to act as an antioxidant, capable of scavenging reactive oxygen species (ROS), including singlet oxygen and peroxynitrite, and inhibiting lipid peroxidation. This compound is primarily used as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the accurate measurement of uric acid levels in biological samples, significantly improving analytical reliability. Its applications extend to metabolic research, particularly in investigating the links between hyperuricemia, hypertension, cardiovascular disease, and kidney disease. This high-purity analytical standard is strictly for research applications in drug development and biochemical analysis. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂¹³C₃H₄N₄O₃

Molecular Weight

171.09

Synonyms

7,9-Dihydro-1H-Purine-2,6,8(3H)-trione-13C3;  1H-Purine-2,6,8-triol-13C3;  2,6,8-Trihydroxypurine-13C3;  2,6,8-Trioxopurine-13C3;  2,6,8-Trioxypurine-13C3;  Lithic Acid-13C3;  NSC 3975-13C3;  Purine-2,6,8(1H,3H,9H)-trione-13C3; 

Origin of Product

United States

Scientific Research Applications

Metabolic Studies

Uric Acid-13C3 is primarily utilized in metabolic studies to trace the metabolism of purines. By using isotopically labeled compounds, researchers can gain insights into the metabolic pathways involving uric acid and its precursors.

  • Xanthine Oxidoreductase Activity : this compound is employed to measure xanthine oxidoreductase (XOR) activity, which is crucial for understanding conditions like gout and hyperuricemia. For instance, studies have demonstrated that the incorporation of this compound into metabolic assays allows for precise quantification of XOR activity in plasma samples, providing valuable data on purine metabolism in various health conditions .
  • Pathophysiological Insights : Research indicates that altered levels of uric acid, as measured by isotopic labeling, are associated with various diseases such as chronic kidney disease (CKD) and cardiovascular diseases. The use of this compound helps elucidate these associations by allowing for detailed metabolic profiling .

Clinical Diagnostics

The potential of this compound extends into clinical diagnostics, particularly in non-invasive testing methods.

  • Salivary Biomarkers : Recent advancements have shown that salivary levels of uric acid can serve as biomarkers for oxidative stress and various diseases. Using this compound, researchers have developed sensitive detection methods that correlate salivary uric acid levels with systemic health indicators .
  • Detection Methods : Innovative detection techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed to accurately measure this compound levels in biological samples. This enhances diagnostic capabilities for conditions like gout and renal dysfunction .

Therapeutic Research

This compound plays a significant role in therapeutic research aimed at developing new treatments for conditions associated with abnormal uric acid levels.

  • Drug Development : The compound is used in pharmacokinetic studies to assess the efficacy and safety of new urate-lowering therapies. For example, studies have utilized this compound to evaluate the pharmacodynamics of drugs like AZD4831, which targets uric acid metabolism .
  • Understanding Drug Mechanisms : By tracing the metabolic fate of this compound in vivo, researchers can better understand how drugs interact with uric acid pathways and their potential side effects on renal function .

Case Studies and Research Findings

StudyApplicationFindings
Murase T. et al.XOR Activity MeasurementDeveloped a method using this compound for high-sensitivity XOR activity analysis in mouse plasma .
Liu XY et al.Salivary DiagnosticsDemonstrated a correlation between salivary and serum uric acid levels using isotopic labeling techniques .
Kurajoh M et al.CKD Risk AssessmentFound a positive association between plasma XOR activity and serum uric acid levels using this compound as a tracer .

Comparison with Similar Compounds

Isotope-Labeled Carboxylic Acids

Table 1: Comparison of Uric Acid-13C3 with Other ¹³C-Labeled Acids
Compound Molecular Formula Isotopic Labeling Key Applications Analytical Methods Research Findings
This compound C₅H₄N₄O₃ (³¹³C) Three ¹³C atoms Metabolic flux studies, oxidative stress research LC-MS/MS, ¹³C NMR Used to quantify uric acid turnover in hyperuricemia models and antioxidant assays .
L-Lactic Acid-13C3 C₃H₆O₃ (³¹³C) Three ¹³C atoms Topical drug delivery, dermatology MALDI-MSI, GC-MS Enables differentiation of exogenous vs. endogenous lactic acid in skin penetration studies .
Myristic Acid-13C3 CH₃(CH₂)₁₂COOH (³¹³C) Three ¹³C atoms Lipid metabolism, membrane biology GC-MS, ¹³C NMR Tracks fatty acid β-oxidation and incorporation into phospholipids .
cis-Urocanic Acid-13C3 C₆H₆N₂O₂ (³¹³C) Three ¹³C atoms Immunomodulation, UV radiation studies HPLC-MS, ¹³C NMR Investigates isomerization dynamics and role in UV-induced immunosuppression .

Key Differences :

  • Structural and Functional Roles : this compound is a purine metabolite with antioxidant properties, whereas L-Lactic Acid-13C3 is a glycolytic byproduct used in skincare research.
  • Analytical Challenges : this compound requires high-resolution LC-MS/MS due to complex biological matrices, while MALDI-MSI suffices for topical lactic acid imaging .

Structural Analogs of Uric Acid

Table 2: Comparison with Methylated Uric Acid Derivatives
Compound Molecular Formula Structural Modification Key Properties Research Context
This compound C₅H₄N₄O₃ (³¹³C) ¹³C isotope label Antioxidant, endogenous metabolite Isotope tracing in gout models .
3-Methyluric Acid C₆H₆N₄O₃ Methyl group at N3 Reduced solubility, altered excretion Biomarker for xanthine oxidase activity .
1,3,7-Trimethyluric Acid C₈H₁₀N₄O₃ Methyl groups at N1, N3, N7 Enhanced lipophilicity Studied in caffeine metabolism .

Key Differences :

  • Bioavailability : Methylated derivatives exhibit altered solubility and renal clearance compared to uric acid, impacting their roles in disease pathways .
  • Isotopic Utility: this compound provides tracer capabilities absent in non-labeled analogs.

Functional Analogs (Antioxidants)

Table 3: Comparison with Other Antioxidant Compounds
Compound Molecular Formula Mechanism of Action Isotopic Labeling Key Studies
This compound C₅H₄N₄O₃ (³¹³C) ROS scavenging, iron chelation ¹³C label Quantifies antioxidant contribution in plasma .
Ascorbic Acid C₆H₈O₆ Electron donation, radical neutralization None Synergistic effects with uric acid in vitro .
Glutathione-13C3 C₁₀H₁₇N₃O₆S (³¹³C) Thiol-mediated reduction ¹³C label Tracks redox homeostasis in liver models .

Key Differences :

  • Isotope Applications : this compound is uniquely suited for tracing purine catabolism, whereas glutathione-13C3 monitors thiol-disulfide balance.
  • Physiological Roles : Uric acid contributes ~60% of plasma antioxidant capacity, exceeding ascorbate levels in humans .

Preparation Methods

Substrate Selection and Isotopic Incorporation

The process begins with purine derivatives uniformly labeled with carbon-13 at specific positions. Hypoxanthine-13C3 and xanthine-13C3 are common starting materials, as their oxidation pathways directly yield uric acid. For instance, xanthine oxidase catalyzes the conversion of xanthine-13C3 to this compound via the following reaction:

Xanthine-13C3+O2+H2OXanthine OxidaseUric Acid-13C3+H2O2\text{Xanthine-13C3} + \text{O}2 + \text{H}2\text{O} \xrightarrow{\text{Xanthine Oxidase}} \text{this compound} + \text{H}2\text{O}2

This reaction ensures retention of the isotopic label at positions 2, 4, and 6 of the uric acid structure.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

  • pH : Maintained at 7.4–7.8 using phosphate or HEPES buffers to match enzymatic activity optima.

  • Temperature : Reactions are typically conducted at 37°C to mimic physiological conditions, enhancing enzyme kinetics.

  • Enzyme Concentration : Xanthine oxidase concentrations of 0.5–1.0 U/mL balance reaction speed and cost efficiency.

A comparative analysis of enzymatic methods is summarized in Table 1.

Table 1: Enzymatic Synthesis Parameters for this compound

ParameterOptimal RangeImpact on Yield
pH7.4–7.8±15% variability
Temperature37°CMaximizes turnover
XO Concentration (U/mL)0.5–1.0Linear yield increase
Reaction Time (hr)2–4Plateau after 4 hr

Chemical Synthesis and Isotopic Labeling

Chemical synthesis offers an alternative route, particularly for large-scale production. This method involves direct incorporation of 13C-labeled precursors during uric acid synthesis.

Precursor-Based Labeling

This compound is synthesized via the condensation of 13C-labeled urea with diethyl oxalacetate under acidic conditions. The labeled urea introduces carbon-13 at specific positions, followed by cyclization to form the purine backbone. The reaction proceeds as:

13C-Urea+Diethyl OxalacetateHClUric Acid-13C3+Ethanol\text{13C-Urea} + \text{Diethyl Oxalacetate} \xrightarrow{\text{HCl}} \text{this compound} + \text{Ethanol}

This method achieves isotopic enrichment >98% but requires stringent control over reaction stoichiometry to avoid byproducts.

Solvent and Catalytic Systems

  • Solvents : Methanol-water mixtures (1:1 v/v) enhance solubility of intermediates.

  • Catalysts : Amberlyst-15 or sulfuric acid accelerates cyclization, reducing reaction time by 30%.

Purification and Isolation Techniques

Post-synthesis purification ensures the removal of unreacted precursors, enzymes, and isotopic impurities.

Liquid-Liquid Extraction (LLE)

A two-step LLE process is commonly employed:

  • Primary Extraction : Use methyl tert-butyl ether (MTBE) to isolate this compound from aqueous reaction mixtures.

  • Secondary Wash : Ethanol-water (70:30) removes residual salts and polar contaminants.

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with 0.2 mM ammonium fluoride in methanol achieve >99% purity.

  • Equilibrium Dialysis : Reduces proteinaceous contaminants from enzymatic reactions, particularly when using cell lysates.

Table 2: Purification Efficiency Across Methods

MethodPurity (%)Recovery Rate (%)
LLE + MTBE95–9785–90
HPLC (C18)99+75–80
Equilibrium Dialysis90–9270–75

Analytical Characterization

Validation of this compound requires multi-modal analysis to confirm isotopic integrity and chemical purity.

Mass Spectrometry (MS)

  • LC-MS/MS : Quantification using transitions m/z 169.8 → 126.7 and 98.1 (13C3-uric acid) vs. m/z 166.8 → 123.9 (unlabeled).

  • Isotopic Enrichment : Measured via peak area ratios of labeled vs. unlabeled ions, achieving ≥98% isotopic purity.

Nuclear Magnetic Resonance (NMR)

13C-NMR confirms positional labeling, with distinct shifts at C2 (δ 156.3 ppm), C4 (δ 141.7 ppm), and C6 (δ 128.9 ppm).

Comparative Evaluation of Synthesis Routes

Table 3: Enzymatic vs. Chemical Synthesis

CriteriaEnzymaticChemical
Isotopic Purity (%)98–9997–98
Yield (g/L)0.5–1.22.0–3.5
Cost per gram (USD)1200–1500800–1000
ScalabilityModerateHigh

Q & A

Q. What are the primary synthesis strategies for producing Uric Acid-13C3 with high isotopic purity?

this compound is synthesized using 13C-labeled precursors (e.g., glycine-13C or formate-13C) in enzymatic or chemical pathways. Key steps include:

  • Enzymatic incorporation : Leveraging uricase or xanthine oxidase pathways to introduce 13C isotopes into the purine ring structure .
  • Chemical synthesis : Protecting group strategies (e.g., 2′-protecting groups) to minimize isotopic dilution and ensure regioselective labeling .
  • Purification : Chromatographic methods (HPLC or LC-MS) to verify isotopic purity (>98%) and remove unlabeled byproducts .

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish this compound from unlabeled uric acid in metabolic studies?

13C-NMR detects distinct chemical shifts in the 13C-labeled carbons (C-2, C-4, and C-6 in the purine ring) compared to natural-abundance 12C. Key parameters:

  • Spectral resolution : Use of high-field NMR (≥500 MHz) to resolve overlapping peaks.
  • Quantitative analysis : Integration of peak areas to calculate isotopic enrichment .
  • Tracer experiments : Tracking 13C incorporation into downstream metabolites (e.g., allantoin) to study uric acid catabolism .

Q. What in vitro assays are suitable for assessing the antioxidant capacity of this compound?

  • Radical scavenging assays : Measure quenching of singlet oxygen (1O2) or hydroxyl radicals (•OH) via electron paramagnetic resonance (EPR) or fluorometric probes .
  • Lipid peroxidation inhibition : Incubate erythrocyte ghosts with this compound and quantify malondialdehyde (MDA) formation as a peroxidation marker .
  • Comparative studies : Co-incubate with ascorbate to evaluate synergistic/antagonistic effects on antioxidant activity .

Advanced Research Questions

Q. How do isotopic effects of 13C influence the kinetic parameters of uric acid degradation pathways?

13C labeling alters bond vibration energies, potentially affecting enzyme-substrate interactions. Methodological considerations:

  • Isotope tracing : Use time-resolved LC-MS to compare degradation rates of this compound vs. unlabeled uric acid in hepatic cell models .
  • Enzyme kinetics : Measure Michaelis-Menten constants (Km and Vmax) for uricase using isotopically labeled substrates .
  • Computational modeling : Density functional theory (DFT) to predict isotopic effects on transition-state energetics .

Q. How can Mendelian randomization (MR) studies resolve conflicting data on uric acid's role in disease pathways?

Q. What experimental designs mitigate isotopic dilution in long-term metabolic flux studies using this compound?

  • Compartmental modeling : Use kinetic models to account for isotopic dilution in intracellular pools .
  • Pulse-chase protocols : Administer this compound in short pulses followed by unlabeled uric acid to track flux dynamics .
  • Stable isotope-resolved metabolomics (SIRM) : Combine 13C tracing with high-resolution mass spectrometry to map metabolic networks in tissues .

Q. How can researchers address discrepancies in uric acid's dual role as an antioxidant and pro-oxidant in different biological contexts?

  • Redox environment modulation : Vary oxygen tension (hypoxia vs. normoxia) and measure reactive oxygen species (ROS) production in this compound-treated cells .
  • Tissue-specific assays : Compare antioxidant effects in plasma (high ascorbate) vs. synovial fluid (low antioxidants) to contextualize uric acid's role .
  • Multi-omics integration : Pair transcriptomics (e.g., Nrf2 pathway activation) with metabolomics to identify mechanistic drivers of redox duality .

Methodological Best Practices

Q. Ensuring reproducibility in isotope-labeled uric acid studies

  • Data transparency : Share raw NMR/MS spectra, synthetic protocols, and computational models via repositories like Zenodo .
  • Inter-lab validation : Collaborate with labs using orthogonal methods (e.g., isotope ratio mass spectrometry vs. NMR) to cross-validate enrichment levels .

Q. Ethical and statistical considerations in human studies

  • Ethical review : Submit protocols for institutional review, especially for tracer studies involving radioactive or stable isotopes .

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